2-Ethyl-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
2-Ethyl-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the pyrido[1,2-a]benzimidazole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps. One common method involves the reaction of 2-ethyl-3-methylpyrido[1,2-a]benzimidazole with 3-(morpholin-4-yl)propylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve the best results .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine group can be replaced with other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Ethyl-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antithrombotic agent due to its ability to inhibit phosphoinositide 3-kinase β (PI3Kβ).
Pharmacology: The compound is investigated for its potential therapeutic effects in treating thrombotic diseases.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile involves the inhibition of phosphoinositide 3-kinase β (PI3Kβ). This enzyme plays a crucial role in various cellular processes, including cell growth, proliferation, and survival. By inhibiting PI3Kβ, the compound can exert antithrombotic effects, making it a potential candidate for treating thrombotic diseases.
Comparison with Similar Compounds
Similar Compounds
2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile: This compound also contains a morpholine group and exhibits similar biological activities.
3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: Another compound with a morpholine group, used in medicinal chemistry.
Uniqueness
2-Ethyl-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific structure, which allows it to selectively inhibit PI3Kβ. This selectivity makes it a valuable compound for targeted therapeutic applications.
Properties
Molecular Formula |
C22H27N5O |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
2-ethyl-3-methyl-1-(3-morpholin-4-ylpropylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C22H27N5O/c1-3-17-16(2)18(15-23)22-25-19-7-4-5-8-20(19)27(22)21(17)24-9-6-10-26-11-13-28-14-12-26/h4-5,7-8,24H,3,6,9-14H2,1-2H3 |
InChI Key |
MXVXICFKAZCHGN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCCCN4CCOCC4 |
Origin of Product |
United States |
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